molecular formula C19H31N5O2 B2820205 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-64-5

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione

Cat. No. B2820205
CAS RN: 851941-64-5
M. Wt: 361.49
InChI Key: NNNSMMBMHMGFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C19H31N5O2 and its molecular weight is 361.49. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study on a series of 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione demonstrated potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with psychotropic activity. Among these, certain derivatives produced antidepressant-like effects and exerted anxiolytic-like activity in animal models, suggesting the potential for designing new 5-HT ligands with preserved π electron systems and lower molecular weight (Chłoń-Rzepa et al., 2013).

Ionisation and Methylation Reactions

Research on purine-6,8-diones, which are related to the chemical structure , showed their division into three classes based on physical properties. These studies provided insights into the ionization and methylation reactions of these compounds, contributing to a deeper understanding of their chemical behavior (Rahat et al., 1974).

Topology of Interactions in Methylxanthines

Investigation into the topology of interaction patterns in methylxanthines, including caffeine and its metabolites, offered insights into the multifaceted therapeutic potential of these compounds. This research, while not directly related to the exact chemical , highlights the importance of studying intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking interactions, in understanding the biological activity profile of purine derivatives (Latosinska et al., 2014).

Unusual Reaction Studies

A study on the unusual reactions of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine highlighted the complexity and unexpected outcomes in the chemistry of purine derivatives. This research underscores the importance of exploring and understanding the reactivity of such compounds to harness their potential in various applications (Khaliullin et al., 2020).

properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-12(2)8-24-15(11-23-9-13(3)7-14(4)10-23)20-17-16(24)18(25)22(6)19(26)21(17)5/h12-14H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSMMBMHMGFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-1,3,7-trihyd ropurine-2,6-dione

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